molecular formula C21H21NO4 B2509563 7-hydroxy-2-methyl-8-[(morpholin-4-yl)methyl]-3-phenyl-4H-chromen-4-one CAS No. 111978-67-7

7-hydroxy-2-methyl-8-[(morpholin-4-yl)methyl]-3-phenyl-4H-chromen-4-one

Cat. No.: B2509563
CAS No.: 111978-67-7
M. Wt: 351.402
InChI Key: CLSISILCABZETM-UHFFFAOYSA-N
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Description

7-hydroxy-2-methyl-8-[(morpholin-4-yl)methyl]-3-phenyl-4H-chromen-4-one is a synthetic compound belonging to the class of chromen-4-one derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

The synthesis of 7-hydroxy-2-methyl-8-[(morpholin-4-yl)methyl]-3-phenyl-4H-chromen-4-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 7-hydroxy-4-methylcoumarin and morpholine.

    Alkylation Reaction: The 7-hydroxy-4-methylcoumarin undergoes an alkylation reaction with a suitable alkylating agent, such as propargyl bromide, in the presence of a base like potassium carbonate.

    Cyclization: The resulting intermediate is then subjected to cyclization under controlled conditions to form the chromen-4-one core.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.

Chemical Reactions Analysis

7-hydroxy-2-methyl-8-[(morpholin-4-yl)methyl]-3-phenyl-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like acetone or ethanol, and catalysts such as palladium or copper.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

    Medicine: The compound has been investigated for its anticancer, anti-inflammatory, and antimicrobial properties.

    Industry: It is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 7-hydroxy-2-methyl-8-[(morpholin-4-yl)methyl]-3-phenyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, resulting in the modulation of cellular signaling pathways.

Comparison with Similar Compounds

Similar compounds to 7-hydroxy-2-methyl-8-[(morpholin-4-yl)methyl]-3-phenyl-4H-chromen-4-one include other chromen-4-one derivatives such as:

    7-hydroxy-4-methylcoumarin: A precursor in the synthesis of the target compound.

    4-hydroxy-2-quinolone: Another heterocyclic compound with similar biological activities.

    Indole derivatives: Compounds with a similar aromatic structure and diverse biological activities.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the morpholin-4-ylmethyl group, which imparts distinct biological properties.

Properties

IUPAC Name

7-hydroxy-2-methyl-8-(morpholin-4-ylmethyl)-3-phenylchromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4/c1-14-19(15-5-3-2-4-6-15)20(24)16-7-8-18(23)17(21(16)26-14)13-22-9-11-25-12-10-22/h2-8,23H,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLSISILCABZETM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C(=C(C=C2)O)CN3CCOCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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